![molecular formula C23H28N4O2 B4086146 2-[benzyl(methyl)amino]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-indanecarboxamide](/img/structure/B4086146.png)
2-[benzyl(methyl)amino]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-indanecarboxamide
Overview
Description
2-[benzyl(methyl)amino]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-indanecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BMI-1 inhibitor and is known to have a significant impact on cancer cells.
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-indanecarboxamide involves the inhibition of the BMI-1 protein. This protein plays a crucial role in the self-renewal and proliferation of cancer stem cells. By inhibiting this protein, the compound can effectively target and kill cancer stem cells, which are responsible for the growth and spread of tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is known to have a significant impact on cancer cells by inhibiting the BMI-1 protein. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[benzyl(methyl)amino]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-indanecarboxamide in lab experiments include its potential therapeutic applications and its ability to inhibit the BMI-1 protein. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the research and development of 2-[benzyl(methyl)amino]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-indanecarboxamide. These include:
1. Developing more efficient synthesis methods for this compound.
2. Conducting further research to fully understand its biochemical and physiological effects.
3. Investigating its potential therapeutic applications in other types of cancers.
4. Developing new formulations and delivery methods to improve its efficacy and reduce toxicity.
5. Conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential for the treatment of various types of cancers. Its ability to inhibit the BMI-1 protein makes it a promising candidate for cancer therapy. However, further research is needed to fully understand its biochemical and physiological effects and to develop more efficient and effective formulations.
Scientific Research Applications
2-[benzyl(methyl)amino]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-indanecarboxamide has been extensively studied for its potential therapeutic applications. It is known to inhibit the BMI-1 protein, which plays a crucial role in the self-renewal and proliferation of cancer stem cells. This compound has shown promising results in the treatment of various types of cancers, including breast cancer, prostate cancer, and leukemia.
properties
IUPAC Name |
2-[benzyl(methyl)amino]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1,3-dihydroindene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-26(17-18-7-3-2-4-8-18)23(15-19-9-5-6-10-20(19)16-23)21(28)24-11-13-27-14-12-25-22(27)29/h2-10H,11-17H2,1H3,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETDWVHLNRBEPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCCN4CCNC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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